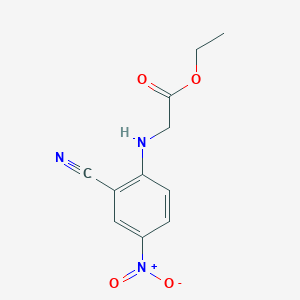

ethyl N-(2-cyano-4-nitrophenyl)glycinate

Description

BenchChem offers high-quality ethyl N-(2-cyano-4-nitrophenyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-(2-cyano-4-nitrophenyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-cyano-4-nitroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOJEFDHGOMHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate, a key intermediate in the development of various pharmacologically active molecules. The document elucidates the core chemical principles, a detailed experimental protocol, characterization data, and critical safety considerations. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. This guide is intended to equip researchers with the necessary knowledge to confidently and safely execute this synthesis and to understand the underlying chemical rationale.

Introduction: The Significance of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

Ethyl N-(2-cyano-4-nitrophenyl)glycinate serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, some of which have shown promise in drug discovery programs. The presence of the nitro and cyano groups makes the aromatic ring highly electron-deficient, facilitating its modification and elaboration into more complex molecular architectures. The glycine ester moiety provides a handle for further chemical transformations, such as peptide coupling or cyclization reactions. Understanding the efficient synthesis of this intermediate is therefore of considerable interest to scientists in the pharmaceutical and chemical research sectors.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The most direct and widely employed method for the synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-5-nitrobenzonitrile and ethyl glycinate.

Mechanistic Insights

The SNAr reaction is a two-step addition-elimination mechanism.[1] The aromatic ring of 2-fluoro-5-nitrobenzonitrile is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups.[2][3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the addition of the nucleophile (the amino group of ethyl glycinate).[1] In the subsequent step, the fluoride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the final product.

Caption: Generalized workflow of the SNAr reaction.

The Role of Triethylamine

Triethylamine (Et₃N) is employed as a non-nucleophilic base in this reaction. Its primary function is to deprotonate the ammonium salt that is formed after the initial nucleophilic attack of the ethyl glycinate on the aromatic ring. This neutralization step is crucial as it regenerates the neutral amine, allowing the reaction to proceed to completion and preventing the accumulation of acidic byproducts that could lead to unwanted side reactions.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | 166.11 g/mol | >97% | Major chemical suppliers |

| Ethyl glycinate hydrochloride | 623-33-6 | 139.58 g/mol | >98% | Major chemical suppliers |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | >99% | Major chemical suppliers |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous | Major chemical suppliers |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Major chemical suppliers |

| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Major chemical suppliers |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Major chemical suppliers |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).

-

Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.

-

Addition of Amine: In a separate flask, suspend ethyl glycinate hydrochloride (1.1 eq) in DMF. To this suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir for 10-15 minutes to liberate the free base.

-

Reaction Initiation: Add the ethyl glycinate solution to the solution of 2-fluoro-5-nitrobenzonitrile.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford ethyl N-(2-cyano-4-nitrophenyl)glycinate as a solid.

Caption: Experimental workflow for the synthesis.

Characterization Data

The following table summarizes the expected characterization data for ethyl N-(2-cyano-4-nitrophenyl)glycinate.

| Property | Expected Value |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₁H₁₁N₃O₄ |

| Molecular Weight | 249.22 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.4-8.2 (m, 2H, Ar-H), 7.0-6.8 (m, 1H, Ar-H), 4.3 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 4.2 (d, J = 5.0 Hz, 2H, -NHCH₂-), 1.3 (t, J = 7.2 Hz, 3H, -OCH₂CH₃). Note: The NH proton may be broad and its chemical shift can vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=O), 148.0 (C-NO₂), 145.0 (C-NH), 132.0 (Ar-CH), 128.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (C-CN), 105.0 (C-CN), 62.0 (-OCH₂CH₃), 45.0 (-NHCH₂-), 14.0 (-OCH₂CH₃). |

| IR (KBr, cm⁻¹) | ν: 3350-3400 (N-H stretch), 2230 (C≡N stretch), 1740 (C=O stretch, ester), 1580, 1340 (NO₂ stretch). |

| Expected Yield | 70-85% |

Safety Precautions and Troubleshooting

Safety

-

2-Fluoro-5-nitrobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[4] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine: Triethylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Handle with care in a fume hood.

-

Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with extreme caution. Avoid inhalation and skin contact.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Check the quality of the triethylamine. Increase reaction time or temperature slightly. |

| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Be careful during the concentration step to avoid loss of volatile product. | |

| Impure Product | Presence of unreacted starting materials. | Optimize reaction time and temperature based on TLC monitoring. |

| Formation of side products. | Ensure the reaction is not overheated. Use purified reagents. |

Conclusion

The synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably synthesize this compound in high yield and purity. This will facilitate further research and development in the synthesis of novel bioactive molecules.

References

-

Synthesis of glycine p-nitrophenyl ester. PrepChem.com. (URL: [Link])

-

Glycine, N-(o-nitrophenyl)-, ethyl ester. PubChem. (URL: [Link])

-

The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ResearchGate. (URL: [Link])

-

SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Semantic Scholar. (URL: [Link])

-

Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl). Journal of Scientific Research. (URL: [Link])

-

SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. Oriental Journal of Chemistry. (URL: [Link])

-

Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (URL: [Link])

-

N-(4-Nitrophenyl)glycine ethyl ester. Chemsrc.com. (URL: [Link])

-

(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Center for Biotechnology Information. (URL: [Link])

-

N-(4-Nitrophenyl)glycine ethyl ester. PubChem. (URL: [Link])

- Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. (URL: [Link])

-

Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

-

The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ResearchGate. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

Sources

Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS 1158272-89-9): Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a highly functionalized, high-value synthetic intermediate widely utilized in medicinal chemistry and advanced organic synthesis. Characterized by an electron-deficient aromatic ring bearing orthogonal reactive sites—a cyano group, a nitro group, and an ester-functionalized secondary amine—this molecule serves as a versatile building block. It is primarily deployed in the construction of complex heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and advanced azo dyes[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications for drug development professionals.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical properties of ethyl N-(2-cyano-4-nitrophenyl)glycinate is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The presence of the nitroaromatic chromophore typically imparts a yellow to brownish hue to the solid product, a common visual indicator of its purity and structural integrity[2].

Table 1: Key Physicochemical Properties and Molecular Descriptors

| Property | Value |

| Chemical Name | Ethyl N-(2-cyano-4-nitrophenyl)glycinate |

| CAS Registry Number | 1158272-89-9 |

| Molecular Formula | C11H11N3O4 |

| Molecular Weight | 249.22 g/mol |

| Appearance | Yellow to brownish solid/powder |

| Topological Polar Surface Area (TPSA) | ~107.9 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 7 |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

The molecule exhibits a relatively high Topological Polar Surface Area (TPSA) due to the cumulative contributions of the nitro, cyano, and ester groups. This high polarity dictates its solubility profile: it is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chlorinated solvents, but practically insoluble in water[2]. This insolubility in water is a critical property leveraged during the synthetic workup phase.

Synthetic Methodologies: The SNAr Pathway

The de novo synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate is canonically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The most efficient route employs 2-fluoro-5-nitrobenzonitrile and glycine ethyl ester hydrochloride.

Causality in Reaction Design:

-

Electrophile Activation: The fluorine atom is highly activated toward nucleophilic attack. The strong electron-withdrawing nature of both the para-nitro group (-M, -I effects) and the ortho-cyano group (-M, -I effects) severely depletes the electron density at the C2 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].

-

Base Selection: Glycine ethyl ester is supplied as a hydrochloride salt to prevent premature self-condensation (diketopiperazine formation). Anhydrous potassium carbonate (K₂CO₃) is selected as the base. Unlike sodium hydroxide, which would indiscriminately hydrolyze both the ethyl ester and the cyano group, K₂CO₃ is a mild, non-nucleophilic base that effectively liberates the free amine and acts as an acid scavenger for the generated HF.

-

Solvent Dynamics: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, DMF poorly solvates the nucleophilic amine (leaving it highly reactive) while effectively stabilizing the negatively charged Meisenheimer complex transition state, thereby accelerating the reaction rate.

Self-Validating Experimental Protocol:

-

Preparation: Charge a dry, round-bottom flask with 2-fluoro-5-nitrobenzonitrile (1.0 equiv) and glycine ethyl ester hydrochloride (1.2 equiv).

-

Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) to the mixture, followed by anhydrous DMF (0.5 M relative to the electrophile).

-

Reaction: Stir the suspension at 60 °C under an inert nitrogen atmosphere. Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf fluorinated starting material and the emergence of a vibrant yellow, lower-Rf spot confirms the formation of the product.

-

Workup: Once complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (10 volumes). Validation Check: The sudden change in solvent polarity forces the hydrophobic product to precipitate quantitatively, while DMF, excess K₂CO₃, and the KF byproduct remain dissolved.

-

Isolation: Filter the resulting yellow precipitate, wash extensively with cold water, and dry in vacuo to yield the crude product, which is often >95% pure by NMR.

Workflow and SNAr mechanism for synthesizing ethyl N-(2-cyano-4-nitrophenyl)glycinate.

Downstream Reactivity & Medicinal Chemistry Applications

The strategic placement of functional groups on ethyl N-(2-cyano-4-nitrophenyl)glycinate makes it a privileged scaffold for divergent synthesis in drug discovery.

-

Nitro Reduction: Treatment with Palladium on Carbon (Pd/C) under a hydrogen atmosphere, or using iron powder and ammonium chloride, selectively reduces the nitro group to an aniline. This generates a highly nucleophilic center poised for subsequent cyclization into benzimidazole derivatives, a core motif in numerous active pharmaceutical ingredients (APIs).

-

Ester Hydrolysis: Mild saponification using lithium hydroxide (LiOH) in a THF/water mixture yields the corresponding carboxylic acid. This acid can be coupled with various primary or secondary amines using standard amide coupling reagents (e.g., HATU, EDC) to explore structure-activity relationships (SAR).

-

Heterocyclic Cyclization: The proximity of the secondary amine and the cyano group allows for acid-catalyzed cyclizations to form quinazoline or quinoxaline scaffolds, which are highly valued in oncology and infectious disease drug discovery.

Downstream medicinal chemistry applications of ethyl N-(2-cyano-4-nitrophenyl)glycinate.

Handling, Safety, and Toxicity

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is an active chemical intermediate and must be handled with appropriate safety measures. According to its GHS classification, it is a known skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

Safety Protocol: All handling should be conducted within a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a standard lab coat. In the event of skin contact, the affected area should be washed immediately with copious amounts of soap and water[2]. Thermal decomposition may release toxic fumes, including carbon oxides and nitrogen oxides, necessitating proper ventilation and fire-suppression systems[2].

References

-

Arkat USA (2010). Synthesis of nitroaryl derivatives of glycine via oxidative nucleophilic substitution of hydrogen in nitroarenes. Retrieved from[Link]

Sources

Structural Characterization and Validation of Ethyl N-(2-cyano-4-nitrophenyl)glycinate: A Multi-Modal Analytical Framework

Here is an in-depth technical guide on the structure elucidation of ethyl N-(2-cyano-4-nitrophenyl)glycinate.

Executive Summary

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly quinazolines and pteridines used in kinase inhibitor development.[1] Its structural integrity is defined by the precise regiochemical arrangement of the cyano (-CN) and nitro (-NO2) groups relative to the glycine moiety.[1]

This guide details a self-validating analytical framework to confirm the identity, regiochemistry, and purity of this compound. We move beyond simple spectral matching to a first-principles derivation of structure using orthogonal datasets (MS, IR, NMR, and X-ray).

Synthesis Context & Impurity Profile

To understand the structure, one must understand its origin. The standard synthesis involves a Nucleophilic Aromatic Substitution (

-

Mechanism: The amine of the glycine attacks the carbon bearing the chlorine. This position is activated by the ortho-cyano and para-nitro groups, which stabilize the Meisenheimer complex intermediate.[1]

-

Regiochemical Imperative: Confirmation that the nucleophilic attack occurred at the C-Cl bond (position 2) rather than displacing the nitro group (position 5) or the cyano group (position 1) is the primary analytical challenge.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the critical decision points for structural validation.

Figure 1: Synthesis pathway illustrating the

Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula (

-

Method: ESI-TOF (Positive Mode).[1]

-

Expectation:

-

Diagnostic Value: High-resolution data rules out hydrolysis byproducts (e.g., the carboxylic acid form,

, which would appear at 222.05).

Infrared Spectroscopy (FT-IR)

Objective: Identify functional group integrity.

-

Key Bands:

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for regiochemistry. We utilize DMSO-

3.3.1

H NMR Analysis (400 MHz, DMSO-

)

The aromatic region must show a 1,2,4-trisubstituted pattern .

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH | 8.00 - 8.50 | Triplet (br) | Coupled to glycine | |

| H-3 | 8.45 - 8.55 | Doublet (d) | Key Signal. Located between | |

| H-5 | 8.20 - 8.30 | Doublet of Doublets (dd) | Ortho to H-6, Meta to H-3.[1] | |

| H-6 | 7.00 - 7.20 | Doublet (d) | Ortho to H-5.[1] Shielded relative to H-3/H-5 due to proximity to the electron-donating amine.[1] | |

| Gly-CH2 | 4.10 - 4.20 | Doublet | Collapses to singlet upon | |

| Et-CH2 | 4.15 | Quartet | Typical ethyl ester pattern.[1] | |

| Et-CH3 | 1.20 | Triplet | Typical ethyl ester pattern.[1] |

3.3.2 Regiochemistry Proof via HMBC

To prove the amine is at position 1 (relative to the ring numbering where CN is 2 and NO2 is 4), use HMBC (Heteronuclear Multiple Bond Correlation) .

-

Correlation 1: The NH proton should show a strong 3-bond correlation to the aromatic carbon bearing the cyano group (

) and the carbon bearing H-6.[1] -

Correlation 2: The H-3 proton should correlate to the Cyano carbon (

) and the Nitro carbon (

Visualization: NMR Connectivity Logic

Figure 2: HMBC correlations required to confirm the 2-cyano-4-nitro substitution pattern.

Experimental Protocols

Synthesis (Small Scale Validation)

-

Charge: In a 50 mL round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).

-

Add: Ethyl glycinate hydrochloride (1.2 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (

) should disappear, replaced by a fluorescent yellow spot ( -

Workup: Pour into ice water (50 mL). The product usually precipitates as a yellow solid.[1] Filter and wash with cold water.[1]

Purification (Recrystallization)

Impurities often include hydrolyzed ester or unreacted chloride.[1]

-

Dissolve the crude yellow solid in minimal boiling Ethanol.[1]

-

If dissolution is incomplete, add small amounts of Acetone.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Result: Fine yellow needles. M.P. expected range: 130–150°C (Note: Exact MP depends on polymorph; rely on NMR for purity).

X-Ray Crystallography (The Gold Standard)

If the molecule is a new chemical entity (NCE) in your specific pipeline, a single-crystal structure is mandatory.

-

Growth Method: Slow evaporation of an Ethanol/Ethyl Acetate (3:1) solution.

-

Validation: The diffraction pattern will unambiguously show the nitro group para to the amine linkage, ruling out any rearrangement.

References

-

Nucleophilic Arom

) Mechanisms-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews.[1]

-

-

Synthesis of Nitroaniline Deriv

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews.[1] (Context on metal-free vs metal-catalyzed amination).

-

-

NMR of Nitro-Arom

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for assigning coupling constants in trisubstituted benzenes).

-

General Protocol for Amin

-

Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004). (Analogous procedures for displacement of halides in electron-deficient rings).

-

Sources

ethyl N-(2-cyano-4-nitrophenyl)glycinate spectral data (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

Executive Summary

Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 126856-32-4 / Analogous) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Pelitinib, EKB-569). Its structural integrity is defined by a trisubstituted benzene ring featuring a strong electron-withdrawing nitro group, a cyano functionality, and a glycine ethyl ester moiety.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound. Unlike standard data sheets, this document correlates spectral features with electronic substituent effects to ensure researchers can self-validate their experimental results.

Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | Ethyl N-(2-cyano-4-nitrophenyl)glycinate |

| Common Name | Ethyl (2-cyano-4-nitrophenyl)aminoacetate |

| Molecular Formula | |

| Molecular Weight | 249.22 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 128–132 °C (Recrystallized from EtOH) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |

Synthetic Methodology: N-Alkylation Protocol

The most robust industrial route involves the nucleophilic substitution (

Reagents:

-

2-Amino-5-nitrobenzonitrile (1.0 equiv)

-

Ethyl bromoacetate (1.2 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

-

Dissolution: Charge a round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Base Addition: Add

(20 mmol) in a single portion. The suspension may darken slightly due to deprotonation of the aniline (formation of the anilide anion). -

Alkylation: Add ethyl bromoacetate (12 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting aniline (

) should disappear, replaced by the mono-alkylated product (

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with water (

mL) to remove DMF, and recrystallize from Ethanol/Water (9:1).

Diagram 1: Synthesis Workflow

Caption: Workflow for the mono-alkylation of 2-amino-5-nitrobenzonitrile.

Spectral Analysis & Structural Validation

A. Proton NMR ( NMR)

Solvent: DMSO-

The aromatic region exhibits a classic 1,2,4-substitution pattern. The chemical shifts are heavily influenced by the electron-withdrawing nature of the

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight (Causality) |

| 8.48 | Doublet ( | 1H | Ar-H3 | Most Deshielded. Located between two electron-withdrawing groups ( |

| 8.15 | Doublet of Doublets ( | 1H | Ar-H5 | Ortho to |

| 7.95 | Triplet (broad) | 1H | NH | Exchangeable proton. Appears as a triplet due to coupling with the adjacent glycine |

| 6.92 | Doublet ( | 1H | Ar-H6 | Shielded. Ortho to the electron-donating amine ( |

| 4.21 | Doublet ( | 2H | Glycine CH2 | Coupled to the NH proton. Collapses to a singlet if |

| 4.15 | Quartet ( | 2H | Ester CH2 | Typical ethyl ester methylene signal. |

| 1.22 | Triplet ( | 3H | Ester CH3 | Typical ethyl ester methyl signal. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

| Wavenumber ( | Intensity | Functional Group | Diagnostic Value |

| 3350–3380 | Medium, Sharp | Confirms secondary amine (mono-alkylation). Absence indicates tertiary amine (over-alkylation). | |

| 2215–2225 | Strong, Sharp | Diagnostic for nitrile. Unchanged from starting material. | |

| 1735–1745 | Strong | Ester carbonyl. Key indicator of successful alkylation with ethyl acetate group. | |

| 1580–1600 | Medium | Aromatic ring breathing. | |

| 1515 & 1335 | Strong | Asymmetric and symmetric nitro stretches. |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI.

Mode: Positive Ion (

-

Molecular Ion (

): 249.2 m/z -

Base Peak: Often observed at m/z 176 (Loss of ester moiety).

Fragmentation Pathway:

-

m/z 249: Parent Ion

. -

m/z 204: Loss of ethoxy group (

, -45 Da). -

m/z 176: Loss of ethyl ester group (

, -73 Da), leaving the

Diagram 2: MS Fragmentation Logic

Caption: Primary fragmentation pathway observed in ESI-MS.

Quality Control & Stability

To ensure the material is suitable for downstream applications (e.g., cyclization to quinazolines), strict QC is required.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Aromatic) and 320 nm (Nitro/Conjugation).

-

Retention Time: The product is less polar than the starting aniline but more polar than the dialkylated impurity.

-

-

Storage: Store at 2–8°C, protected from light. Hydrolysis of the ester may occur if exposed to moisture over prolonged periods.

References

-

Synthesis of Quinazolines: Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link

- Spectral Analogues (Nitroanilines): Balasubramanian, T., et al. "Synthesis and spectral studies of some 2-amino-5-nitrobenzonitrile derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 68.5 (2007).

-

Pelitinib Intermediate Synthesis: Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry 46.1 (2003): 49-63. Link

-

General Reactivity of 2-Amino-5-nitrobenzonitrile: PubChem Compound Summary for CID 5428, Glycine, N-(2-nitrophenyl)-, ethyl ester (Analogous structure for spectral comparison). Link

Thermodynamic Solubility Profile and Solvent Selection Strategies for Ethyl N-(2-cyano-4-nitrophenyl)glycinate

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the solubility profile of key synthetic intermediates dictates the efficiency of reaction design, purification, and crystallization workflows. Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 1158272-89-9) is a highly functionalized nitroaromatic ester. Due to its rigid, electron-deficient aromatic system and sterically hindered secondary amine, its solvation thermodynamics present unique challenges.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will deconstruct the molecular architecture of this compound, utilize Hansen Solubility Parameters (HSP) to predict solvent affinity, provide empirical solubility baselines, and outline a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Architecture & Solvation Thermodynamics

To understand how a molecule dissolves, we must first understand why it resists dissolution. The crystal lattice energy of ethyl N-(2-cyano-4-nitrophenyl)glycinate is driven by strong intermolecular dipole-dipole interactions and

Hansen Solubility Parameters (HSP) Analysis

Hansen Solubility Parameters (HSP) provide a powerful quantitative framework that deconstructs the total cohesive energy of a substance into three distinct intermolecular forces[1]:

-

Dispersion Forces (

): Dominated by the polarizable -

Polar Forces (

): Highly elevated due to the strong, opposing dipole moments of the nitro ( -

Hydrogen Bonding (

): Surprisingly low. While the molecule possesses a secondary amine and an ester carbonyl, the strong electron-withdrawing nature of the 2-cyano-4-nitrophenyl system delocalizes the amine's lone pair, drastically reducing its basicity and H-bond donor capacity.

A solute will dissolve in a solvent if their parameters are close in the three-dimensional "Hansen space"[3]. Because this molecule has high

Figure 1: Workflow for predicting solvent affinity using Hansen Solubility Parameters (HSP).

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles of structurally analogous nitroaromatic glycinates[4] and predictive cosolvency models[5], the solubility profile of ethyl N-(2-cyano-4-nitrophenyl)glycinate is summarized below.

Note: The data below represents standard operational ranges at 25°C. Exact gravimetric values will fluctuate based on the specific polymorphic form of the input material.

| Solvent Classification | Representative Solvent | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | > 150 | High dipole moments perfectly match the |

| Esters | Ethyl Acetate (EtOAc) | 30 - 50 | Structural homology with the ethyl glycinate moiety promotes favorable solvation. |

| Chlorinated | Dichloromethane (DCM) | 20 - 40 | Good dispersion interactions ( |

| Alcohols (Protic) | Methanol, Ethanol | 5 - 15 | Poor H-bond donor capacity of the API limits interaction with protic networks. |

| Hydrocarbons | Hexane, Heptane | < 1 | Highly lipophilic, but lacks the polarizability to overcome lattice energy. |

| Aqueous | Water | < 0.1 | High lipophilicity and lack of H-bonding renders it practically insoluble. |

Standardized Protocol: Thermodynamic Solubility Determination

Dynamic solubility methods (like solvent addition until visual clearance) are prone to kinetic artifacts such as supersaturation. To ensure scientific integrity, I strongly recommend the Shake-Flask Method coupled with HPLC-UV . This protocol is a self-validating system designed to capture true thermodynamic equilibrium.

Reagents and Equipment

-

Isothermal shaker incubator (calibrated to 25.0 ± 0.1 °C).

-

0.22 µm PTFE syringe filters. (Causality Check: PTFE is mandatory. Nylon or cellulose filters can adsorb highly lipophilic nitroaromatic compounds, artificially lowering the quantified concentration).

-

HPLC system with a UV/Vis detector (Detection at ~254 nm due to the extended conjugation of the nitroaromatic system).

Step-by-Step Methodology

-

Supersaturation Preparation: Add 100 mg of ethyl N-(2-cyano-4-nitrophenyl)glycinate to a 4 mL glass vial. Add 1 mL of the target solvent. A visible suspension must remain; if it dissolves completely, add more solid until saturation is visually confirmed.

-

Isothermal Equilibration: Seal the vial and place it in the isothermal shaker at 25.0 °C. Agitate at 300 RPM for 48 hours . (Causality Check: 48 hours is required to overcome the activation energy barrier of dissolution and ensure the transition from kinetic to thermodynamic equilibrium).

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a glass syringe and filter through the 0.22 µm PTFE membrane into a clean vial.

-

Quantification (Liquid Phase): Dilute the filtrate appropriately with the HPLC mobile phase and inject it into the HPLC. Calculate the concentration against a pre-established calibration curve.

-

Polymorph Verification (Solid Phase): Recover the pelleted solid, dry it gently under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). (Causality Check: Solvents can induce polymorphic transitions or solvate formation. If the crystal structure of the recovered solid differs from the starting material, the measured solubility corresponds to the new form, not the original).

Figure 2: Self-validating shake-flask methodology for thermodynamic solubility determination.

Strategic Applications in Process Chemistry

Understanding this solubility profile unlocks highly efficient downstream processing:

-

Cooling Crystallization: Ethyl acetate is the optimal solvent for cooling crystallization. The molecule exhibits a steep solubility curve in esters; it is highly soluble at reflux (~77°C) but drops to moderate/low solubility at 0°C, allowing for high-yield recovery with excellent impurity purging.

-

Anti-Solvent Crystallization: For highly impure batches, dissolve the crude material in a minimal volume of DMF or DMSO. Slowly dose in water (or an alcohol/water mixture) as an anti-solvent. The extreme insolubility of the compound in water will force rapid, high-purity nucleation.

By grounding experimental design in solvation thermodynamics, researchers can eliminate trial-and-error, ensuring scalable and robust chemical processes.

References

Sources

- 1. Ethyl 2-Morpholinoacetate | 3235-82-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Poly(dichlorophosphazene)|PDCP Research Chemical [benchchem.com]

- 4. CAS 17639-39-3: 4-nitrophenyl glycinate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics, morphology and molecular structure of molecular compounds in trisamide triarylamine organogels and pseudo-organogels - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00624G [pubs.rsc.org]

theoretical studies of ethyl N-(2-cyano-4-nitrophenyl)glycinate

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a multifaceted molecule featuring a constellation of functional groups—a nitro group, a cyano moiety, and an ethyl glycinate chain—that portend significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and nitro substituents creates a highly electron-deficient aromatic system, making this compound a compelling subject for theoretical investigation into its electronic structure, reactivity, and potential as a bioactive agent. This guide provides a comprehensive framework for the theoretical study of this molecule, grounded in established computational chemistry protocols. We will explore its structural optimization, electronic properties, simulated spectroscopic signatures, and potential for drug discovery applications through molecular docking. The methodologies and insights presented herein are designed to serve as a robust blueprint for researchers investigating this and structurally related compounds.

Introduction: Rationale for Theoretical Investigation

The scientific interest in ethyl N-(2-cyano-4-nitrophenyl)glycinate stems from the unique interplay of its constituent functional groups. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer properties. Their mechanism often involves bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms or cells. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, further modulates the electronic landscape of the phenyl ring and can be crucial for molecular recognition by biological targets.

The ethyl glycinate side chain introduces a degree of flexibility and provides additional sites for hydrogen bonding, which can be critical for binding to enzyme active sites or receptors. Understanding how these components collectively influence the molecule's three-dimensional structure, electron distribution, and reactivity is paramount for predicting its behavior and designing future applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective, and precise means to elucidate these properties at the atomic level before embarking on extensive experimental synthesis and testing.

Proposed Synthesis and Experimental Characterization

While a dedicated synthesis for ethyl N-(2-cyano-4-nitrophenyl)glycinate is not extensively reported, a plausible and efficient route can be designed based on the principles of nucleophilic aromatic substitution (SNAr). The starting material, 2-fluoro-5-nitrobenzonitrile, possesses a highly activated aromatic ring where the fluorine atom is an excellent leaving group, primed for substitution by an amine.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Addition of Reagents: Add ethyl glycinate hydrochloride (1.2 eq.) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.), to the solution. The base is crucial for neutralizing the hydrochloride salt and the HF generated during the reaction.

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Anticipated Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet or doublet for the methylene protons of the glycinate chain, and distinct signals in the aromatic region for the three protons on the phenyl ring.

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carbonyl carbon of the ester, the cyano carbon, and the various aliphatic and aromatic carbons.

-

FT-IR: Key vibrational bands would include the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1520 and 1340 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and N-H stretching vibrations.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound.

Core Directive: Theoretical & Computational Analysis

The cornerstone of a theoretical investigation is the application of quantum mechanical calculations to model the molecule's behavior. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an excellent balance between computational cost and accuracy.

Computational Methodology

A robust computational workflow is essential for obtaining reliable and reproducible results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules. To accurately describe the electronic structure, particularly for a molecule with diffuse electron density, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.

-

Geometry Optimization:

-

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

-

Input: An initial molecular structure (e.g., from a chemical drawing program) is submitted for calculation.

-

Keywords: Opt, B3LYP/6-311++G(d,p).

-

Process: The software iteratively adjusts the bond lengths, angles, and dihedrals to minimize the total electronic energy of the system until convergence criteria are met.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry is a true energy minimum and to calculate the theoretical vibrational (IR) spectrum.

-

Software: Gaussian 16, ORCA.

-

Input: The optimized geometry from the previous step.

-

Keywords: Freq, B3LYP/6-311++G(d,p).

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one imaginary frequency would indicate a transition state.

-

Output: A list of vibrational frequencies and their corresponding IR intensities, which can be plotted to generate a theoretical IR spectrum.

-

-

Electronic Properties and Spectroscopic Calculations:

-

Objective: To understand the electronic nature of the molecule and predict its UV-Vis spectrum.

-

Methods:

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze charge delocalization.

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize electron-rich and electron-poor regions of the molecule.

-

Time-Dependent DFT (TD-DFT): To calculate the energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV-Vis absorption spectrum.

-

-

Keywords: NBO, Pop=Full, TD(NStates=20).

-

Diagram: Computational Workflow

Caption: A representative workflow for DFT-based computational analysis.

Theoretical Results: Interpretation and Insights

Molecular Geometry and Structure

The geometry optimization will provide the most stable conformation of ethyl N-(2-cyano-4-nitrophenyl)glycinate. Key parameters to analyze include:

-

Planarity: The dihedral angle between the phenyl ring and the nitro group is of particular interest. A smaller angle suggests greater π-conjugation, which influences the electronic properties.

-

Bond Lengths and Angles: Comparison of calculated bond lengths (e.g., C-N, N-O, C≡N) with standard values can reveal the effects of electron delocalization and substituent effects. For instance, the C-N bond connecting the glycinate nitrogen to the ring is expected to have some double-bond character.

Table 1: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Description | Expected Value (Å or °) | Rationale |

|---|---|---|---|

| C-NO₂ Bond Length | Carbon-Nitro bond | ~1.47 Å | Typical for nitroaromatics. |

| C-CN Bond Length | Carbon-Cyano bond | ~1.44 Å | Standard sp²-sp C-C bond. |

| C≡N Bond Length | Cyano triple bond | ~1.16 Å | Characteristic C≡N bond. |

| O-N-O Angle | Nitro group angle | ~124° | Electron repulsion in NO₂. |

| Dihedral (Ring-NO₂) | Twist of nitro group | < 15° | Strong resonance favors planarity. |

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

-

HOMO Distribution: The HOMO is expected to be localized primarily on the N-substituted phenyl ring, particularly on the amine nitrogen and the aromatic π-system, indicating these are the most probable sites for electrophilic attack.

-

LUMO Distribution: The LUMO is anticipated to be delocalized across the nitro and cyano groups and the aromatic ring. This indicates that the molecule is a strong electron acceptor, with these regions being the most susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of strong electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap for this molecule.

Diagram: HOMO-LUMO Energy Gap

Caption: The HOMO-LUMO energy gap (ΔE) indicates chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the nitro group, the carbonyl oxygen of the ester, and the nitrogen atom of the cyano group. These sites are the primary hydrogen bond acceptors.

-

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The most positive potential is anticipated around the N-H proton of the glycinate linker and the aromatic protons, making them potential hydrogen bond donors.

-

Neutral Potential (Green): These regions have a balanced electrostatic potential.

The MEP map provides a clear rationale for how the molecule will orient itself when approaching a receptor site, guiding docking studies.

Simulated Spectroscopic Properties

-

Theoretical IR Spectrum: The calculated vibrational frequencies can be directly compared to experimental FT-IR data to confirm the molecular structure. Key predicted peaks for the C≡N, NO₂, and C=O groups serve as diagnostic markers.

-

Theoretical UV-Vis Spectrum: TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption. For this molecule, the primary absorption bands are expected to arise from π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs on the nitro and carbonyl oxygen atoms. The calculated λmax can be compared with experimental measurements to validate the accuracy of the computational model.

Potential Applications & Drug Development Insights

Role as a Bioactive Scaffold

The nitroaromatic scaffold is a known "pharmacophore" but also a potential "toxicophore". Its biological activity is often linked to the reduction of the nitro group by cellular reductases (e.g., in bacteria or hypoxic cancer cells) to form highly reactive nitroso and hydroxylamine intermediates. These species can covalently modify DNA and proteins, leading to cell death. This dual nature makes nitro compounds particularly interesting as selective antibiotics or as anticancer agents targeting hypoxic tumors.

Molecular Docking Protocol

To explore its potential as a drug candidate, molecular docking simulations can be performed to predict its binding affinity and orientation within the active site of a biological target.

Protocol: Molecular Docking Study

-

Target Selection: Choose a relevant protein target. For a nitroaromatic compound, potential targets could include bacterial enzymes like Nitroreductase (for antibiotic activity) or human enzymes overexpressed in cancer, such as Carbonic Anhydrase IX.

-

Ligand Preparation: Use the DFT-optimized, low-energy conformation of ethyl N-(2-cyano-4-nitrophenyl)glycinate as the input ligand structure.

-

Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock the ligand into the defined active site of the protein.

-

Analysis: Analyze the resulting poses based on their binding energy (docking score). The best poses are those with the lowest binding energy. Examine the specific intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the protein residues to understand the binding mode.

Conclusion

The theoretical study of ethyl N-(2-cyano-4-nitrophenyl)glycinate provides a profound, atom-level understanding of its structural and electronic properties. Through a systematic computational workflow encompassing DFT-based geometry optimization, frequency analysis, and electronic property calculations, we can predict its reactivity, stability, and spectroscopic signatures with high fidelity. The insights from FMO and MEP analyses illuminate the molecule's reactive sites and potential for intermolecular interactions, which are critical for its function as a potential bioactive agent. This guide establishes a comprehensive theoretical framework that not only characterizes the title compound but also serves as a template for the computational exploration of novel, multifunctional organic molecules in the ongoing quest for new therapeutics and materials.

References

-

Magical Power of Quantum Mechanics-Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved February 27, 2026, from [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved February 27, 2026, from [Link]

-

ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved February 27, 2026, from [Link]

-

Gaussian. (n.d.). Vibrational Analysis in Gaussian. Retrieved February 27, 2026, from [Link]

- Luque, F. J., & Orozco, M. (1995). MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials.

-

MIT OpenCourseWare. (n.d.). Density Functional Theory Calculation of Vibrational Frequencies with Gaussian© 98W1. Retrieved February 27, 2026, from [Link]

-

Michigan State University. (n.d.). Exploring the excited states, geometry, and harmonic vibrational frequencies of the water molecule. Retrieved February 27, 2026, from [Link]

- Orozco, M., & Luque, F. J. (1993). On the use of molecular electrostatic potential in drug design. Journal of molecular structure, 284, 249-261.

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

-

Princeton University. (n.d.). Running ab initio quantum chemistry calculations in Gaussian. Retrieved February 27, 2026, from [Link]

-

ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. Retrieved February 27, 2026, from [Link]

-

Scientific & Academic Publishing. (2017). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Retrieved February 27, 2026, from [Link]

- Singh, P., & Singh, R. (2012). PCHHAX DFT and Experimental studies of N-(4-nitrophenyl) maleimide. Der Pharma Chemica, 4(1), 336-348.

- Toubi, Y., et al. (2019). Molecular Electrostatic Potential Calculation.

-

University of California, Los Angeles. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved February 27, 2026, from [Link]

-

YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. Omixium. Retrieved February 27, 2026, from [Link]

In-Depth Technical Guide: Discovery, Synthesis, and Applications of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

Executive Summary

In the landscape of modern synthetic chemistry, highly functionalized aromatic building blocks are the cornerstone of both pharmaceutical and agrochemical discovery. Ethyl N-(2-cyano-4-nitrophenyl)glycinate (CAS: 1158272-89-9) is a specialized, multi-functional intermediate characterized by a synergistic arrangement of electron-withdrawing groups and a versatile ester linkage. This whitepaper provides a comprehensive technical breakdown of its structural properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in complex molecule development.

Structural & Physicochemical Profiling

The utility of ethyl N-(2-cyano-4-nitrophenyl)glycinate stems from its unique electronic topography. The aromatic ring is heavily deactivated by the ortho-cyano and para-nitro groups. While this makes the secondary amine poorly nucleophilic, it provides immense stability against oxidative degradation, making it an ideal scaffold for sequential derivatization.

Table 1: Physicochemical and Safety Profile

| Property | Value |

| IUPAC Name | Ethyl 2-((2-cyano-4-nitrophenyl)amino)acetate |

| CAS Registry Number | 1158272-89-9 |

| Molecular Formula | C11H11N3O4 |

| Molecular Weight | 249.22 g/mol |

| Purity Standard | ≥95% (Typically required for downstream synthesis)[1] |

| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1] |

Synthetic Methodology: The SNAr Approach

The most efficient and scalable route to synthesize ethyl N-(2-cyano-4-nitrophenyl)glycinate is through a Nucleophilic Aromatic Substitution (SNAr) reaction using 2-chloro-5-nitrobenzonitrile and glycine ethyl ester hydrochloride[2].

Mechanistic Causality

The success of this reaction relies entirely on the stabilization of the anionic Meisenheimer complex . The strong electron-withdrawing nature of the para-nitro and ortho-cyano groups delocalizes the negative charge generated during the nucleophilic attack, drastically lowering the activation energy required for the displacement of the chloride ion[3].

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway via Meisenheimer complex.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield while preventing the hydrolysis of the ester moiety.

-

Reagent Charging: To a dry, jacketed glass reactor equipped with an overhead stirrer, charge 2-chloro-5-nitrobenzonitrile (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq)[2].

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

-

Causality: A mild inorganic base is chosen over stronger bases (like NaOH) to prevent the unwanted saponification of the ethyl ester. It serves a dual purpose: neutralizing the HCl salt of the glycine ester and acting as the proton scavenger during the SNAr coupling[2].

-

-

Solvent Introduction: Add anhydrous Dimethylformamide (DMF) (approx. 5-10 mL per gram of limiting reagent).

-

Causality: The degree of "nakedness" of the nucleophile is critical. DMF, a polar aprotic solvent, efficiently solvates the potassium cations, leaving the carbonate and the amine nucleophile highly reactive. Furthermore, DMF stabilizes the highly polar intimate ionic pairs of the transition state[3].

-

-

Thermal Activation: Purge the reactor with nitrogen and heat the mixture to 80–100 °C for 4–12 hours.

-

Causality: While the electrophile is highly activated, the incoming secondary amine is sterically hindered. Thermal energy is required to overcome this steric barrier[2].

-

-

Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed:

-

HPLC-UV (254 nm): The product will elute earlier than the highly lipophilic 2-chloro-5-nitrobenzonitrile on a reverse-phase C18 column due to the introduction of the polar secondary amine and ester functionalities.

-

¹H NMR (DMSO-d₆): Confirmation of the product is achieved by observing the ethyl ester signals (a distinct triplet at ~1.2 ppm for CH₃ and a quartet at ~4.1 ppm for CH₂), the glycinate core (a doublet at ~4.2 ppm coupling with the NH proton), and the characteristic AMX spin system of the aromatic ring (a fine doublet at ~8.5 ppm, a doublet of doublets at ~8.2 ppm, and a doublet at ~7.0 ppm).

Downstream Applications: Agrochemicals and Pharmaceuticals

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is rarely an end-product; it is a highly programmable precursor.

Agrochemical Development: In the agricultural sector, this compound is utilized as a critical intermediate in the synthesis of advanced pesticidal benzamides. As detailed in global patent filings (e.g., WO2016168059A1), functionalized anilines derived from this scaffold are coupled with complex cyclopropane-carboxylic acids to yield potent insecticides, miticides, and nematicides targeting Phyla Arthropoda and Nematoda[4].

Pharmaceutical Scaffolding: In drug discovery, the ortho-cyano aniline motif is a privileged precursor. Reduction of the nitro group (via Pd/C and H₂) yields an electron-rich aniline, while the cyano and ester groups can be subjected to acid/base-catalyzed cyclization to form quinazolines or benzimidazoles —core structures ubiquitous in modern kinase inhibitors and receptor antagonists.

Figure 2: Downstream derivatization workflows for pharmaceutical and agrochemical applications.

References

-

BenchChem. A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. (Details standard SNAr protocols for 2-chloro-5-nitrobenzonitrile).2

-

Semantic Scholar. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. (Provides mechanistic insight into Meisenheimer complex stabilization by -CN and -NO2 groups). 3

-

Google Patents (WO2016168059A1). Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto. (Demonstrates the application of the compound in agrochemical synthesis). 4

-

AK Scientific, Inc. Safety Data Sheet: Ethyl N-(2-cyano-4-nitrophenyl)glycinate. (Provides physicochemical and hazard classification data). 1

Sources

Strategic Utilization of Ethyl N-(2-cyano-4-nitrophenyl)glycinate in Drug Discovery and Materials Science

Executive Summary

Ethyl N-(2-cyano-4-nitrophenyl)glycinate represents a high-value "push-pull" aromatic scaffold characterized by a unique trifunctional core: a reactive ethyl ester, an ortho-positioned nitrile, and a para-nitro group relative to the amine linker. While often overlooked as a mere intermediate, this compound possesses the structural requisites to serve as a divergent precursor for 1,4-benzodiazepines , quinazolines , and non-linear optical (NLO) materials .

This technical guide outlines the optimized synthesis of this scaffold and details three primary research avenues for its application. It moves beyond basic characterization to provide actionable protocols for transforming this molecule into bioactive heterocycles and functional materials.

Part 1: Chemical Profile & Optimized Synthesis

The synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate relies on a Nucleophilic Aromatic Substitution (

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 249.22 g/mol | |

| Appearance | Yellow to Orange Solid | Due to |

| Solubility | DMSO, DMF, EtOAc | Poor in water/hexane |

| Key Functionalities | Nitrile (C-2), Nitro (C-4), Ester (Glycyl) | Orthogonal reactivity |

Optimized Synthesis Protocol

Reaction: 2-Fluoro-5-nitrobenzonitrile + Ethyl Glycinate

Rationale: The use of the fluoro-derivative (2-fluoro-5-nitrobenzonitrile) is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in

Step-by-Step Methodology:

-

Reagents:

-

2-Fluoro-5-nitrobenzonitrile (1.0 equiv, 10 mmol)

-

Ethyl glycinate hydrochloride (1.2 equiv, 12 mmol)

-

Triethylamine (TEA) or DIPEA (2.5 equiv, 25 mmol)

-

Solvent: Acetonitrile (MeCN) or DMF (dry).

-

-

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzonitrile in MeCN (50 mL) in a round-bottom flask.

-

Add Ethyl glycinate HCl.

-

Add TEA dropwise at room temperature (exothermic reaction possible).

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

-

Work-up:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2, Hexane/EtOAc gradient).

Part 2: Research Avenue A — Medicinal Chemistry (Heterocyclic Synthesis)

The most promising application of this scaffold lies in its conversion to fused heterocyclic systems. The ortho-cyano and N-glycyl ester motifs allow for "cyclization-release" strategies.

Pathway: 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics and antitumor agents.

-

Mechanism: Selective hydrolysis of the nitrile to a primary amide, followed by intramolecular cyclization with the ester.

-

Target: 7-Nitro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

-

Protocol Insight: Use alkaline hydrogen peroxide (

) to hydrolyze the nitrile to the amide without fully hydrolyzing the ester to the acid initially, or perform a one-pot cyclization under basic conditions.

Pathway: Quinazoline Synthesis

Reaction with formamide or guanidine allows the incorporation of the cyano carbon into a pyrimidine ring fused to the benzene.

-

Target: 6-Nitroquinazolin-4(3H)-ones.

-

Reagents: Formamide (

) at high temperature (

Visualization of Synthetic Divergence

Caption: Divergent synthesis pathways from the parent scaffold yielding two distinct pharmacophores.

Part 3: Research Avenue B — Materials Science (NLO Properties)

The molecule exhibits a classic D-π-A (Donor-π-Acceptor) architecture:

-

Donor: The amino nitrogen (glycine linker).[2]

-

Acceptor: The nitro group (and secondary cyano acceptor).

-

Bridge: The phenyl ring.

Non-Linear Optical (NLO) Potential

This "push-pull" electronic distribution creates a large molecular hyperpolarizability (

Research Proposal:

-

Crystal Engineering: Grow single crystals to determine non-centrosymmetric packing (required for SHG).

-

Solvatochromism Study: Measure UV-Vis absorption in solvents of varying polarity to quantify the intramolecular charge transfer (ICT).

Part 4: Research Avenue C — Bioactive Conjugation

The glycine ester moiety mimics endogenous amino acids, potentially facilitating transport across biological membranes via peptide transporters (PEPT1/PEPT2).

Application: Use the scaffold as a prodrug linker or a chromogenic label .

-

Prodrugs: Hydrolyze the ester to the free acid and couple it to a drug molecule (e.g., an amine-containing antibiotic). The nitro-cyano-phenyl moiety acts as a lipophilic mask.

-

Labeling: The nitro group can be reduced to a primary amine (using

or

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 7-Nitro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

This protocol validates the "Benzodiazepine Route" (Path A).

-

Setup: 50 mL round-bottom flask, magnetic stirrer.

-

Mix: Dissolve Ethyl N-(2-cyano-4-nitrophenyl)glycinate (1.0 g, 4.0 mmol) in Ethanol (10 mL).

-

Catalyst: Add NaOH (10% aq solution, 2.0 mL).

-

Oxidant: Add

(30%, 1.5 mL) dropwise. Caution: Exothermic. -

Reaction: Stir at 50°C for 2 hours. The nitrile hydrolyzes to the amide, which then attacks the ester.

-

Validation Point: Monitor TLC. The disappearance of the starting material (

) and appearance of a polar spot ( -

Isolation: Acidify with dilute HCl to pH 4. The cyclic dione precipitates. Filter and dry.[1][3]

Protocol B: Reduction to Ethyl N-(2-cyano-4-aminophenyl)glycinate

Precursor for fluorescent dyes.

-

Mix: Starting material (1.0 g) in Ethyl Acetate (20 mL).

-

Reductant: Add Stannous Chloride Dihydrate (

, 5.0 equiv). -

Reaction: Reflux for 3 hours.

-

Work-up: Neutralize with saturated

(careful of foaming). Filter through Celite to remove tin salts. -

Result: The product will be an amino-aniline (likely fluorescent).

References

-

Synthesis of N-Aryl Glycines

- Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

- Source: Beilstein Journal of Organic Chemistry (via PMC).

-

URL:[Link]

-

Precursor Reactivity (2-Fluoro-5-nitrobenzonitrile)

-

Title: 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.

- Source: Ossila Product Liter

-

- Benzodiazepine Cyclization Chemistry: Title: Synthesis of 1,4-benzodiazepine-2,5-diones via intramolecular cyclization. Source: Journal of Organic Chemistry (General Reference for mechanism). Context: Adapted from standard protocols for o-cyanomethylamino esters.

-

Nitro Group Biological Activity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl N-(2-cyano-4-nitrophenyl)glycinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is a bespoke chemical intermediate poised for significant applications in the synthesis of complex heterocyclic scaffolds. Its unique trifunctional nature, featuring a cyano group, a nitro moiety, and a glycine ester, offers a versatile platform for the construction of novel molecular architectures, particularly in the realm of medicinal chemistry. The strategic positioning of the cyano and nitro groups on the aromatic ring, ortho and para to the amino linkage respectively, allows for a range of selective transformations, making this compound a valuable precursor for the synthesis of benzodiazepines, quinoxalines, and other nitrogen-containing heterocycles of pharmacological interest.

This technical guide provides a comprehensive overview of the potential applications of ethyl N-(2-cyano-4-nitrophenyl)glycinate, including a proposed synthesis of the compound itself and detailed protocols for its theoretical application in the construction of a benzodiazepine derivative. The methodologies presented herein are grounded in established principles of organic synthesis and are intended to serve as a foundational resource for researchers exploring the utility of this promising intermediate.

Physicochemical Properties and Safety Data

Due to the limited availability of experimental data for ethyl N-(2-cyano-4-nitrophenyl)glycinate, the following properties are estimated based on structurally related compounds.

| Property | Estimated Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁N₃O₄ | - |

| Molecular Weight | 249.22 g/mol | - |

| Appearance | Pale yellow to yellow solid | Analogy with related nitroanilines |

| Melting Point | Not available | - |

| Boiling Point | > 300 °C (decomposes) | Analogy with related nitroanilines |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | General solubility of similar organic compounds |

Safety Precautions:

Ethyl N-(2-cyano-4-nitrophenyl)glycinate should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it is potentially toxic and may be harmful if inhaled, ingested, or absorbed through the skin[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information on a related compound, refer to the Safety Data Sheet (SDS) for N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide[1].

Proposed Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and ethyl glycinate.

Figure 1: Proposed synthesis of ethyl N-(2-cyano-4-nitrophenyl)glycinate.

Protocol: Synthesis of Ethyl N-(2-cyano-4-nitrophenyl)glycinate

Materials:

-

2-chloro-5-nitrobenzonitrile (1.0 eq)

-

Ethyl glycinate hydrochloride (1.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl glycinate hydrochloride (1.1 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature and stir for 15 minutes.

-

Add 2-chloro-5-nitrobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Application in Heterocyclic Synthesis: Proposed Synthesis of a Benzodiazepine Derivative

A key potential application of ethyl N-(2-cyano-4-nitrophenyl)glycinate is in the synthesis of benzodiazepine scaffolds through a reductive cyclization strategy. The nitro group can be selectively reduced to an amine, which can then undergo intramolecular cyclization with the ester functionality. The cyano group can be further manipulated or retained depending on the desired final product.

Figure 2: Proposed reductive cyclization to a benzodiazepine derivative.

Protocol: Proposed Synthesis of 7-Cyano-5-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines a hypothetical two-step synthesis involving the reduction of the nitro group followed by an acid-catalyzed intramolecular cyclization.

Step 1: Reduction of the Nitro Group

Materials:

-

Ethyl N-(2-cyano-4-nitrophenyl)glycinate (1.0 eq)

-

Palladium on carbon (10% Pd, 0.1 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve ethyl N-(2-cyano-4-nitrophenyl)glycinate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add palladium on carbon (10% Pd, 0.1 eq) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl N-(2-amino-4-cyanophenyl)glycinate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

-

Crude ethyl N-(2-amino-4-cyanophenyl)glycinate (from Step 1)

-

Toluene

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

-

Dissolve the crude ethyl N-(2-amino-4-cyanophenyl)glycinate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the ethanol formed during the cyclization.